molecular formula C8H7IO2 B155296 4-Iodophenylacetic acid CAS No. 1798-06-7

4-Iodophenylacetic acid

Cat. No.: B155296
CAS No.: 1798-06-7
M. Wt: 262.04 g/mol
InChI Key: FJSHTWVDFAUNCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Iodophenylacetic acid can be synthesized through the iodination of phenylacetic acid. The typical procedure involves the reaction of phenylacetic acid with iodine in the presence of acetic acid. The reaction conditions usually include heating the mixture to facilitate the iodination process. After the reaction is complete, the product is isolated through crystallization or filtration .

Industrial Production Methods:

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

4-Iodophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through reactions such as the Suzuki coupling reaction.

    Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or ketones under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki Coupling Reaction: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Carboxylic Acids and Ketones: Formed through oxidation reactions.

    Alcohols and Aldehydes: Formed through reduction reactions.

Scientific Research Applications

Chemistry:

4-Iodophenylacetic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study the effects of halogenated phenylacetic acids on biological systems. It is also employed in the synthesis of bioactive molecules for drug discovery .

Medicine:

The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of agrochemicals that enhance crop yield and protect against pests .

Comparison with Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Fluorophenylacetic acid
  • 4-Bromophenylacetic acid

Comparison:

4-Iodophenylacetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The iodine atom increases the molecular weight and enhances the compound’s reactivity in substitution reactions. Additionally, the iodine atom’s larger size and higher polarizability compared to chlorine, fluorine, and bromine contribute to the compound’s unique behavior in chemical and biological systems .

Properties

IUPAC Name

2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSHTWVDFAUNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170864
Record name 4-Iodophenylacetic acid
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-06-7
Record name 4-Iodophenylacetic acid
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Record name 4-Iodophenylacetic acid
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Record name 1798-06-7
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Record name 4-Iodophenylacetic acid
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Record name Benzeneacetic acid, 4-iodo
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Record name 4-Iodophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 4-iodophenylacetic acid and its potential in cancer treatment?

A: While the precise mechanism of action of this compound remains under investigation, its parent compound, phenylacetate, has demonstrated anti-proliferative and anti-differentiating effects in various cancer cell lines [, ]. This suggests that this compound might function similarly, interfering with cancer cell growth and division.

Q2: How effective is radiolabeled this compound in targeting tumors in vivo?

A: In a study using a mouse model of esophageal cancer, 4-[131I]-iodophenylacetic acid demonstrated a tumor uptake of 4 + 0.4 % ID/g with a tumor-to-background ratio of 2, five hours post-injection []. While these results suggest potential for tumor targeting, further research is necessary to assess uptake at later time points and determine optimal treatment windows.

Q3: Has this compound been incorporated into other promising anticancer compounds?

A: Yes, this compound has been successfully incorporated as a ligand in platinum(IV) complexes, resulting in novel cytotoxic agents []. Notably, complexes containing this compound exhibited potent anticancer activity against a panel of cancer cell lines, highlighting its potential as a building block for developing more effective chemotherapeutic agents.

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